![molecular formula C22H17Cl2F3N4O2 B2580603 ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 339100-78-6](/img/structure/B2580603.png)
ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C22H17Cl2F3N4O2 and its molecular weight is 497.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent literature.
1. Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are known for their medicinal properties, including anti-inflammatory, antimicrobial, and antitumor activities. They have been identified as selective inhibitors of various kinases and receptors, such as phosphodiesterase 4 (PDE4) and glycogen synthase kinase-3 (GSK-3) . The structural diversity of this class allows for modifications that can enhance their biological efficacy.
2. Synthesis of this compound
The synthesis typically involves the condensation of appropriate precursors under specific conditions that favor the formation of the pyrazolo[3,4-b]pyridine core. Recent studies have reported successful methodologies for synthesizing various derivatives with improved yields and purity .
3.1 Antimicrobial Activity
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. This compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Microorganism | Inhibition Concentration (mM) |
---|---|
Staphylococcus aureus | 1 |
Escherichia coli | 1 |
Proteus mirabilis | Notable activity observed |
3.2 Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have indicated that it acts as a selective COX-2 inhibitor with a significant reduction in inflammation in animal models . The mechanism involves inhibition of prostaglandin synthesis, contributing to its therapeutic potential in treating inflammatory diseases.
3.3 Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have shown promising results. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to inhibit GSK-3 suggests a potential pathway for inducing apoptosis in cancer cells .
4. Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, this compound exhibited significant anti-inflammatory activity compared to standard NSAIDs like diclofenac sodium, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Antimicrobial Screening
A series of derivatives were tested against multiple bacterial strains using the agar disc-diffusion method. The results indicated that modifications to the chlorophenyl group enhanced antimicrobial potency significantly .
5. Conclusion
This compound represents a promising candidate within the pyrazolo[3,4-b]pyridine class due to its multifaceted biological activities. Continued research is warranted to explore its full therapeutic potential and optimize its pharmacological profile through structural modifications.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound's molecular formula is C22H17Cl2F3N4O, indicating a complex structure with multiple functional groups. Its structural features include:
- Chlorophenyl group : Enhances biological activity.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability.
- Pyrazolo[3,4-b]pyridine core : Known for various biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its potential in targeting specific cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances its potency against various tumors by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics. The structural characteristics contribute to its ability to disrupt microbial cell functions, providing a basis for further exploration in treating infections resistant to conventional antibiotics .
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against several bacterial strains, including resistant strains. The findings revealed that it exhibited lower minimum inhibitory concentrations compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Propriétés
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N4O2/c1-3-33-21(32)17-11(2)30-19-15(18(17)12-4-6-14(23)7-5-12)10-29-31(19)20-16(24)8-13(9-28-20)22(25,26)27/h4-10,18,30H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQPKXVPOHVFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C=NN2C4=C(C=C(C=N4)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.